molecular formula C42H79ClN4O18S B8127602 N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt

N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt

Cat. No.: B8127602
M. Wt: 995.6 g/mol
InChI Key: UPHBIHBKUOLKFH-MRTVQABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt: is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This compound is designed to enhance the solubility and reduce the steric hindrance of biotinylated molecules, making it highly effective for labeling proteins, antibodies, and other macromolecules. The PEG spacer arm provides flexibility and water solubility, which are crucial for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt exerts its effects through biotinylation and pegylation. The biotin moiety binds to streptavidin or avidin with high affinity, allowing for the detection or purification of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, facilitating interactions with target molecules .

Molecular Targets and Pathways:

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78N4O18S.ClH/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51;/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52);1H/t36-,37-,41-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHBIHBKUOLKFH-MRTVQABZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79ClN4O18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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